molecular formula C20H21N7O4S B11310259 N-{4-[(4-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazin-1-yl)sulfonyl]phenyl}acetamide

N-{4-[(4-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazin-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B11310259
M. Wt: 455.5 g/mol
InChI Key: IYRNTPWYRXEMLY-UHFFFAOYSA-N
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Description

N-[4-({4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE is a complex organic compound that features a tetrazole ring, a benzoyl group, a piperazine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method for synthesizing tetrazoles is the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts . The benzoyl group can be introduced via a Friedel-Crafts acylation reaction, while the piperazine ring can be synthesized through a cyclization reaction involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-({4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield a nitro derivative, while reduction of the benzoyl group may produce a benzyl alcohol derivative .

Mechanism of Action

The mechanism of action of N-[4-({4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The tetrazole ring can interact with metal ions, while the benzoyl and sulfonyl groups can form hydrogen bonds with amino acid residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-({4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the tetrazole ring, benzoyl group, piperazine ring, and sulfonyl group allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C20H21N7O4S

Molecular Weight

455.5 g/mol

IUPAC Name

N-[4-[4-[4-(tetrazol-1-yl)benzoyl]piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C20H21N7O4S/c1-15(28)22-17-4-8-19(9-5-17)32(30,31)26-12-10-25(11-13-26)20(29)16-2-6-18(7-3-16)27-14-21-23-24-27/h2-9,14H,10-13H2,1H3,(H,22,28)

InChI Key

IYRNTPWYRXEMLY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=NN=N4

Origin of Product

United States

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